molecular formula C13H16N4O3S B3134474 2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate CAS No. 400080-66-2

2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate

Cat. No. B3134474
CAS RN: 400080-66-2
M. Wt: 308.36 g/mol
InChI Key: MHMXXUVIVIPRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Novel Synthesis and Impurity Analysis in Pharmaceuticals

Research on compounds similar to 2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate often revolves around novel synthesis processes, impurity analysis, and the development of pharmaceuticals. For example, studies on omeprazole, a proton pump inhibitor with a different but relevant chemical structure, have emphasized novel synthesis methods and the analysis of pharmaceutical impurities, providing insights into the potential manufacturing and quality control applications of similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical Variability and Complex Formation

Investigations into the chemistry and properties of compounds containing pyridine and triazole units, like this compound, focus on their variability and the formation of complex compounds. These studies reveal the potential of such compounds in creating novel materials with specific spectroscopic, structural, and biological properties (Boča, Jameson, & Linert, 2011).

Role in Antimicrobial and Antibacterial Activity

The triazole and pyridine moieties present in compounds structurally related to this compound have been noted for their antimicrobial and antibacterial activities. For instance, triazole derivatives are highlighted for their potential in developing new antimicrobial agents, with specific attention to their action mechanisms and applications in treating bacterial infections (Li & Zhang, 2021).

Potential in Tuberculosis Treatment

Another area of interest is the potential application of similar compounds in the treatment of tuberculosis. Research focusing on modifications of isoniazid, a well-known anti-tuberculosis drug, and the development of derivatives with enhanced activity against resistant strains of Mycobacterium tuberculosis, suggests a promising avenue for compounds like this compound in combating tuberculosis and other infectious diseases (Asif, 2014).

properties

IUPAC Name

2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-3-19-6-7-20-12(18)10-4-5-11(14-8-10)21-13-15-9(2)16-17-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMXXUVIVIPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN=C(C=C1)SC2=NNC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate

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